molecular formula C7H14OS B6264694 2-(thian-3-yl)ethan-1-ol CAS No. 1368185-79-8

2-(thian-3-yl)ethan-1-ol

Cat. No. B6264694
CAS RN: 1368185-79-8
M. Wt: 146.3
InChI Key:
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Description

2-(Thian-3-yl)ethan-1-ol, also known as thioethanol, is an organic compound with a molecular formula of C2H5OS. It is a colorless liquid with a strong odor. Thioethanol is used as a solvent in numerous industrial applications, including the synthesis of pharmaceuticals, dyes, and plastics. It is also used in the production of perfumes and as a fuel additive.

Mechanism of Action

The mechanism of action of 2-(thian-3-yl)ethan-1-ol is not well understood. It is believed that the reaction of ethylene and sulfur is mediated by the catalyst, which facilitates the formation of 2-(thian-3-yl)ethan-1-ol. The reaction is believed to involve the formation of a carbocation intermediate, which is then attacked by sulfur to form 2-(thian-3-yl)ethan-1-ol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(thian-3-yl)ethan-1-ol are not well understood. It is known that 2-(thian-3-yl)ethan-1-ol is metabolized in the liver and excreted in the urine. It is also known that 2-(thian-3-yl)ethan-1-ol can cause irritation to the skin and eyes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(thian-3-yl)ethan-1-ol in laboratory experiments include its low cost and ease of use. Additionally, 2-(thian-3-yl)ethan-1-ol is relatively non-toxic, making it a safe choice for laboratory use. The main limitation of 2-(thian-3-yl)ethan-1-ol is its volatility, which can make it difficult to contain and control in experiments.

Future Directions

The future directions for research on 2-(thian-3-yl)ethan-1-ol include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, more research is needed to understand the advantages and limitations of its use in laboratory experiments. Finally, further research is needed to explore the potential applications of 2-(thian-3-yl)ethan-1-ol in other industries, such as the production of perfumes and as a fuel additive.

Synthesis Methods

Thioethanol can be synthesized by the reaction of ethylene and sulfur. This reaction is often referred to as the "Thioethanol Synthesis." The reaction is conducted in an aqueous medium, typically at temperatures of about 100°C. Ethylene and sulfur are reacted in the presence of a catalyst, usually copper or nickel, to form 2-(thian-3-yl)ethan-1-ol.

Scientific Research Applications

Thioethanol is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, dyes and plastics. It is also used as a solvent in many reactions, such as the synthesis of polymers and polyurethanes. Additionally, 2-(thian-3-yl)ethan-1-ol is used in the production of perfumes and as a fuel additive.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(thian-3-yl)ethan-1-ol involves the conversion of a thian-3-yl compound to the desired product through a series of chemical reactions.", "Starting Materials": [ "Thian-3-ol", "Ethylene oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Thian-3-ol is reacted with ethylene oxide in the presence of sodium hydroxide to form 2-(thian-3-yl)ethan-1-ol.", "The product is then purified by extraction with hydrochloric acid, followed by washing with sodium chloride and water.", "The purified product is then reduced with sodium borohydride in methanol to form the corresponding alcohol.", "The alcohol is then acetylated with acetic anhydride in the presence of acetic acid to form the desired product, 2-(thian-3-yl)ethan-1-ol." ] }

CAS RN

1368185-79-8

Product Name

2-(thian-3-yl)ethan-1-ol

Molecular Formula

C7H14OS

Molecular Weight

146.3

Purity

95

Origin of Product

United States

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